(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, a piperazine moiety, and a methoxyphenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by the cyclization of appropriate sulfonamide and amine precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the benzothiadiazine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]METHANONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]METHANONE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H30N4O4S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
(4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30N4O4S/c1-4-5-12-28-18(2)25-33(30,31)23-17-19(6-11-22(23)28)24(29)27-15-13-26(14-16-27)20-7-9-21(32-3)10-8-20/h6-11,17H,4-5,12-16H2,1-3H3 |
InChI Key |
WFWUMFINDLBIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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